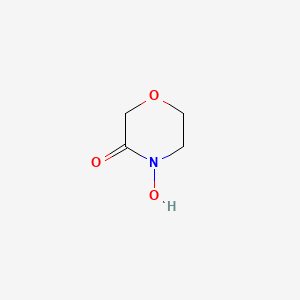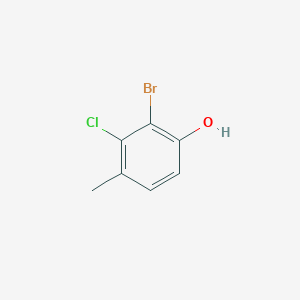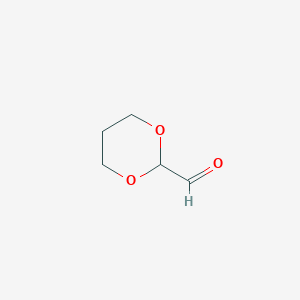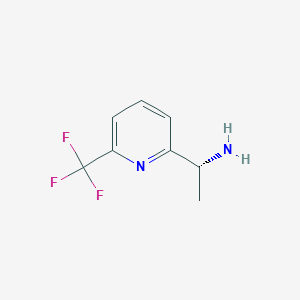
4-Hydroxymorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.
Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dioxomorpholine
Reduction: 4-Hydroxymorpholine
Substitution: Various substituted morpholinones depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxymorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.
3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.
4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.
Propriétés
Formule moléculaire |
C4H7NO3 |
|---|---|
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
4-hydroxymorpholin-3-one |
InChI |
InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |
Clé InChI |
PESMSBSGHUDSOM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)


![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)

![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)



